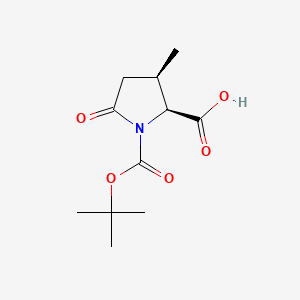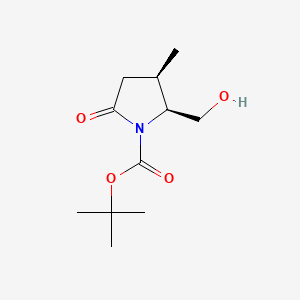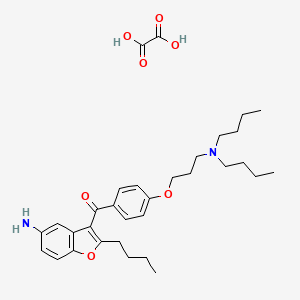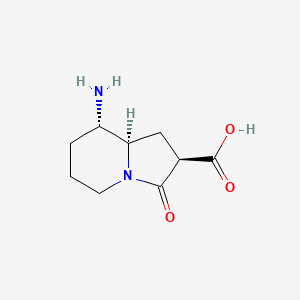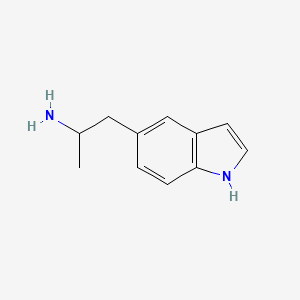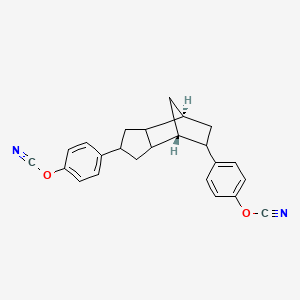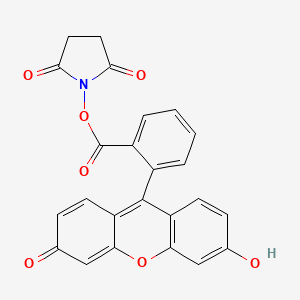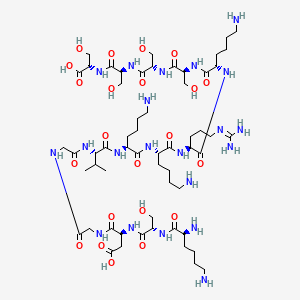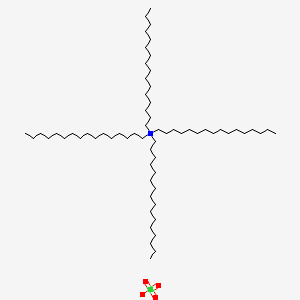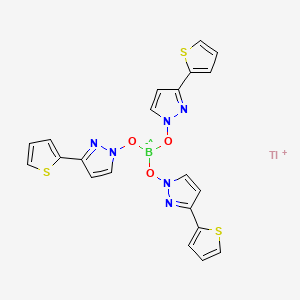
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase, an enzyme involved in the production of amyloid beta peptides. These peptides are associated with the development of Alzheimer's disease, and gamma-secretase inhibitors like L-685,458 have shown promise as potential treatments for this devastating condition.
Mecanismo De Acción
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- works by inhibiting gamma-secretase, an enzyme complex that cleaves the amyloid precursor protein to produce amyloid beta peptides. By blocking this process, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- reduces the accumulation of amyloid beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the production of amyloid beta peptides, improving cognitive function, and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is its potency and selectivity for gamma-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, its high affinity for gamma-secretase also means that it can have off-target effects, which must be carefully controlled for in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- and other gamma-secretase inhibitors. These include:
1. Further studies of the safety and efficacy of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- in animal models and humans.
2. Exploration of the use of gamma-secretase inhibitors in combination with other therapies, such as immunotherapy or anti-inflammatory agents.
3. Development of more selective gamma-secretase inhibitors with fewer off-target effects.
4. Investigation of the role of gamma-secretase in other diseases, such as cancer and cardiovascular disease.
In conclusion, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is a promising therapeutic agent for Alzheimer's disease, with a well-understood mechanism of action and a range of potential applications. Further research is needed to fully explore its potential and to develop more effective treatments for this devastating condition.
Métodos De Síntesis
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the reaction of a protected amino acid with a morpholine derivative, followed by deprotection and coupling with a diphenylmethyl group.
Aplicaciones Científicas De Investigación
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to reduce the production of amyloid beta peptides in cell culture and animal models, and to improve cognitive function in some studies.
Propiedades
Número CAS |
125792-46-3 |
|---|---|
Nombre del producto |
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.451 |
Nombre IUPAC |
(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24)/t17-/m1/s1 |
Clave InChI |
NLPPXEVCOCNANN-QGZVFWFLSA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



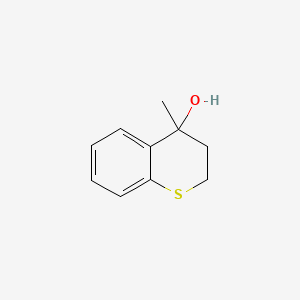
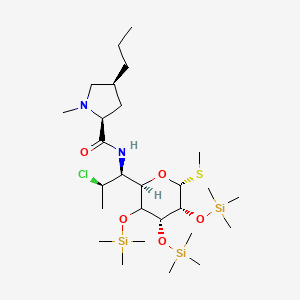
![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
